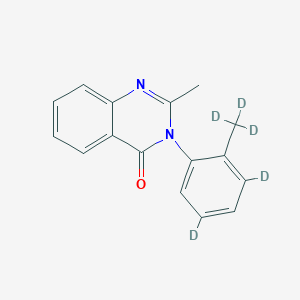
Methaqualone-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methaqualone-d5 is a deuterated analog of methaqualone, a sedative-hypnotic drug that was widely used in the 1960s and 1970s. Methaqualone itself is known for its central nervous system depressant effects, similar to barbiturates. The deuterated form, this compound, is often used in scientific research, particularly in pharmacokinetic studies, due to its stable isotopic labeling which allows for precise tracking in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methaqualone typically involves a one-step or two-step reaction. In the one-step reaction, anthranilic acid, acetic acid (or acetic anhydride), and o-toluidine are refluxed together. Polyphosphoric acid is added to remove water . The two-step reaction involves the preparation of N-acetylanthranilic acid from anthranilic acid and acetic anhydride, followed by condensation with o-toluidine in the presence of phosphorus trichloride .
Industrial Production Methods
Industrial production of methaqualone follows similar synthetic routes but on a larger scale, with stringent controls to ensure purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Methaqualone-d5 undergoes various chemical reactions, including:
Oxidation: Methaqualone can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert methaqualone to its corresponding alcohols.
Substitution: Halogenation and other substitution reactions can modify the aromatic ring of methaqualone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, alcohols, and halogenated methaqualone compounds.
Applications De Recherche Scientifique
Methaqualone-d5 is used extensively in scientific research due to its stable isotopic labeling. Applications include:
Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion of methaqualone in biological systems.
Toxicological Analysis: Identifying and quantifying methaqualone and its metabolites in biological samples.
Forensic Science: Detecting methaqualone in cases of drug abuse or poisoning.
Chemical Research: Studying the chemical properties and reactions of methaqualone and its analogs.
Mécanisme D'action
Methaqualone-d5, like methaqualone, acts as a positive allosteric modulator at GABA-A receptors. It enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects . Methaqualone binds to a transmembrane site on the GABA-A receptor, distinct from the binding sites for benzodiazepines and barbiturates . This interaction increases the duration of chloride ion channel opening, resulting in hyperpolarization of the neuron and decreased neuronal excitability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Etaqualone: Another quinazolinone derivative with similar sedative-hypnotic properties.
Methylmethaqualone: An analog of methaqualone with a methyl group on the phenyl ring, which is more potent but also more prone to causing convulsions.
Barbiturates: A class of drugs with similar central nervous system depressant effects but different chemical structures.
Uniqueness
Methaqualone-d5’s uniqueness lies in its deuterated form, which allows for precise tracking in pharmacokinetic studies. This makes it particularly valuable in research settings where accurate measurement of drug metabolism and distribution is crucial.
Propriétés
Numéro CAS |
1184966-71-9 |
|---|---|
Formule moléculaire |
C16H14N2O |
Poids moléculaire |
255.32 g/mol |
Nom IUPAC |
3-[3,5-dideuterio-2-(trideuteriomethyl)phenyl]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C16H14N2O/c1-11-7-3-6-10-15(11)18-12(2)17-14-9-5-4-8-13(14)16(18)19/h3-10H,1-2H3/i1D3,6D,7D |
Clé InChI |
JEYCTXHKTXCGPB-XUYCAUAGSA-N |
SMILES isomérique |
[2H]C1=CC(=C(C(=C1)N2C(=NC3=CC=CC=C3C2=O)C)C([2H])([2H])[2H])[2H] |
SMILES canonique |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2S,5S)-2,6,6-trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol](/img/structure/B13446580.png)
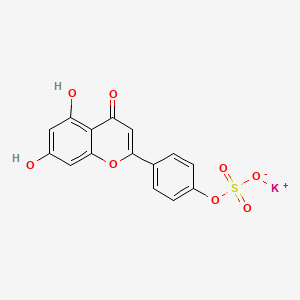

![alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-alpha-methyl-1H-imidazole-5-methanol](/img/structure/B13446610.png)
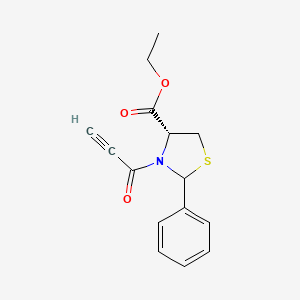
![methyl N-[4-[2-[[3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carbonyl]amino]ethyl]phenyl]sulfonylcarbamate](/img/structure/B13446622.png)
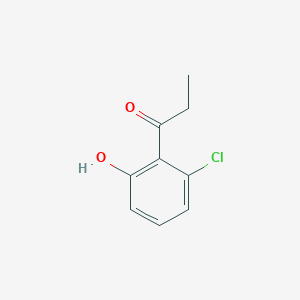
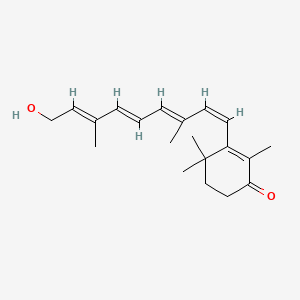
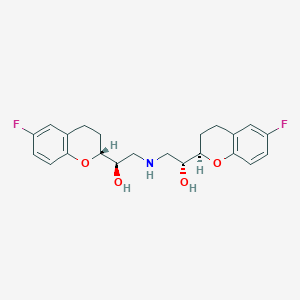
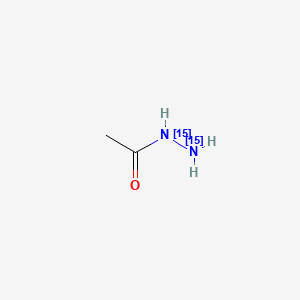
![Tert-butyl 2-[(2-hydroxypropyl)amino]acetate](/img/structure/B13446654.png)
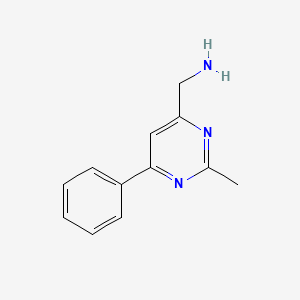

![methyl[(5-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B13446666.png)
